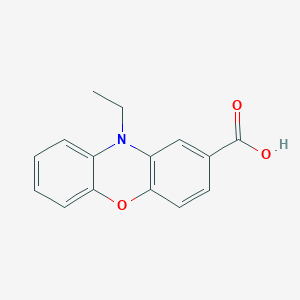

10-Ethyl-10H-phenoxazine-2-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H13NO3 |

|---|---|

Molecular Weight |

255.27 g/mol |

IUPAC Name |

10-ethylphenoxazine-2-carboxylic acid |

InChI |

InChI=1S/C15H13NO3/c1-2-16-11-5-3-4-6-13(11)19-14-8-7-10(15(17)18)9-12(14)16/h3-9H,2H2,1H3,(H,17,18) |

InChI Key |

IEMGHJVDSUDWFQ-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C2=CC=CC=C2OC3=C1C=C(C=C3)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 10 Ethyl 10h Phenoxazine 2 Carboxylic Acid and Analogous Phenoxazine Carboxylic Acids

Strategies for Phenoxazine (B87303) Core Elaboration

The formation of the tricyclic phenoxazine core is a critical step in the synthesis of these compounds. Various methods have been developed, primarily involving condensation and ring-closure reactions.

Self-Condensation Approaches for 10H-Phenoxazine Scaffold Formation

Historically, the phenoxazine structure was first synthesized by Bernthsen in 1887 through the thermal condensation of o-aminophenol and catechol. nih.gov This early work laid the foundation for self-condensation approaches, which typically involve the reaction of substituted aminophenols. A notable example is the synthesis of phenoxazine from 2-aminophenol (B121084), which can undergo self-condensation under specific conditions to form the basic phenoxazine ring.

Another significant approach involves the oxidative dimerization of 3-hydroxykynurenine, which leads to the formation of xanthommatin, a compound containing the phenoxazine core. nih.gov This biosynthetic pathway highlights a natural self-condensation and cyclization process. nih.gov

Ring Closure Reactions in Phenoxazine Synthesis

More controlled and versatile methods for constructing the phenoxazine ring involve intermolecular and intramolecular ring-closure reactions. These reactions often provide better yields and greater control over the substitution pattern on the resulting phenoxazine core.

A prominent method is the Ullmann condensation , a copper-catalyzed reaction that couples an aryl halide with an alcohol, amine, or thiol. wikipedia.orgorganic-chemistry.org In the context of phenoxazine synthesis, this can involve the reaction of a 2-aminophenol with a suitably substituted dihaloarene. nih.gov The traditional Ullmann reaction often requires harsh conditions, such as high temperatures and stoichiometric amounts of copper. wikipedia.orgnih.gov However, modern variations utilize soluble copper catalysts with ligands like diamines and acetylacetonate, allowing for milder reaction conditions. wikipedia.orgmdpi.com

The Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds. wikipedia.orgresearchgate.net This reaction has been effectively used in the synthesis of phenoxazine derivatives by coupling a primary amine with two aryl halide molecules in a tandem, one-pot process. rsc.org This method offers a versatile route to a wide array of substituted phenoxazines from readily available starting materials. rsc.org The choice of phosphine (B1218219) ligands is crucial for the success of the Buchwald-Hartwig reaction, with sterically hindered ligands often providing the best results. nih.gov

A metal-free approach to phenoxazine synthesis has also been developed, involving the O-arylation of a phenol (B47542) with a diaryliodonium salt to form a diaryl ether, which is then cyclized to the phenoxazine ring. nih.gov This method avoids the use of transition metals, which can be advantageous in certain applications. nih.gov

| Ring Closure Method | Catalyst/Reagents | Key Features | Reference |

| Ullmann Condensation | Copper (or copper salts) | Forms C-O and C-N bonds; can require harsh conditions but modern methods are milder. | wikipedia.orgorganic-chemistry.orgnih.gov |

| Buchwald-Hartwig Amination | Palladium catalyst with phosphine ligands | Forms C-N bonds; versatile for a wide range of substrates. | wikipedia.orgresearchgate.netrsc.org |

| Metal-Free O-Arylation/Cyclization | Diaryliodonium salts | Avoids transition metal catalysts. | nih.gov |

Regioselective Functionalization for the Carboxylic Acid Group at Position 2

Once the phenoxazine core is established, the next critical step is the introduction of the carboxylic acid group at the C-2 position. This requires regioselective functionalization techniques.

Carboxylation Techniques for Phenoxazine Derivatives

Direct carboxylation of the phenoxazine ring is a potential route to introduce the carboxylic acid group. However, achieving regioselectivity can be challenging. One reported method for a related phenazine (B1670421) system involves the reaction of aniline (B41778) with 2-bromo-3-nitro-benzoic acid to form a phenazine-1-carboxylic acid intermediate. nih.gov While this is for a phenazine, similar strategies could potentially be adapted for phenoxazines. The direct carboxylation of organometallic intermediates derived from halogenated phenoxazines is another plausible, though less commonly reported, approach. quora.com

Hydrolysis of Nitrile or Ester Precursors to Carboxylic Acids

A more common and reliable strategy for introducing a carboxylic acid group is through the hydrolysis of a nitrile or ester precursor. quora.comlibretexts.orgchemistrysteps.comlumenlearning.comorganic-chemistry.org This two-step approach involves first introducing a cyano or ester group at the desired position, followed by hydrolysis to the carboxylic acid.

The nitrile group can often be introduced via a nucleophilic substitution reaction (SN2) using a cyanide salt on a suitable phenoxazine-based electrophile. lumenlearning.com For instance, N-arylation of phenothiazine (B1677639) with 4-fluorobenzonitrile, followed by alkaline hydrolysis, has been used to synthesize a phenothiazine carboxylic acid. nih.gov A similar strategy could be applied to phenoxazine systems. The hydrolysis of the nitrile can be carried out under either acidic or basic conditions. libretexts.orgchemistrysteps.com Acid hydrolysis typically involves heating the nitrile with a dilute acid like hydrochloric acid, directly yielding the carboxylic acid. libretexts.org Alkaline hydrolysis, using a base such as sodium hydroxide (B78521), initially forms the carboxylate salt, which is then acidified in a separate step to produce the carboxylic acid. libretexts.org

Similarly, an ester group can be introduced and subsequently hydrolyzed. For example, a phenoxazine derivative was synthesized and the resulting ester was hydrolyzed using sodium hydroxide in a dioxane/water mixture to yield the corresponding carboxylic acid. nih.gov

| Precursor | Hydrolysis Conditions | Product | Reference |

| Nitrile | Acid (e.g., HCl, heat) | Carboxylic Acid | libretexts.org |

| Nitrile | Base (e.g., NaOH, heat), then acid workup | Carboxylic Acid | libretexts.orgnih.gov |

| Ester | Base (e.g., NaOH) in aqueous solvent | Carboxylic Acid | nih.gov |

Knoevenagel Condensation Strategies for Carboxylic Acid Introduction

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that can be utilized to introduce a carboxylic acid functionality. wikipedia.orgyoutube.com This reaction involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, such as malonic acid or its esters, in the presence of a basic catalyst like piperidine. wikipedia.org

In the context of synthesizing phenoxazine carboxylic acids, a phenoxazine derivative bearing an aldehyde group at the C-2 position could be reacted with malonic acid. The Doebner modification of the Knoevenagel condensation, which uses pyridine (B92270) as the solvent, is particularly relevant as it often leads to concomitant decarboxylation, directly yielding an α,β-unsaturated carboxylic acid. wikipedia.org This approach provides a direct route to a carboxylic acid with a two-carbon extension from the aldehyde.

For instance, the reaction of an aldehyde with malonic acid in pyridine can yield a trans-2,4-pentadienoic acid derivative. wikipedia.org This strategy offers a powerful tool for elaborating the carboxylic acid side chain on the phenoxazine scaffold.

N-Alkylation at Position 10 with an Ethyl Moiety

The introduction of an alkyl group, such as an ethyl moiety, at the nitrogen atom of the phenoxazine ring is a critical step in the synthesis of the target compound. This transformation, known as N-alkylation, enhances the electron-donating properties of the scaffold and influences its photophysical characteristics. researchgate.net

Methodologies for N-Ethyl Substitution on Phenoxazine Scaffolds

The N-ethylation of phenoxazine scaffolds is typically achieved through nucleophilic substitution reactions. A common and effective method involves the deprotonation of the N-H bond of the phenoxazine core using a strong base, followed by reaction with an ethylating agent.

A representative procedure, analogous to the synthesis of 10-ethyl-10H-phenothiazine, can be adapted for phenoxazines. This method utilizes a strong base like sodium hydride (NaH) to generate the phenoxazine anion in an inert solvent such as tetrahydrofuran (B95107) (THF). The resulting nucleophilic nitrogen then readily reacts with an ethyl halide, for instance, ethyl bromide or iodoethane, to yield the N-ethylated product. The reaction is typically initiated at a low temperature (e.g., 0 °C) during the deprotonation step and then allowed to proceed at room temperature after the addition of the alkylating agent. researchgate.net

Another approach involves a copper-catalyzed metallaphotoredox platform. This modern method allows for the N-alkylation of various N-nucleophiles with alkyl bromides under visible light irradiation, offering an alternative to traditional SN1 or SN2 conditions. princeton.edu While this has been demonstrated for a wide range of substrates, its specific application to phenoxazine for N-ethylation provides a potential pathway under mild conditions. princeton.edu

The synthesis of N-substituted phenoxazine derivatives can also be performed using ethyl chloroacetate (B1199739) as the alkylating agent. This reaction introduces an ester functional group which can be further modified. researchgate.net For the synthesis of the title compound, a precursor with a cyano or methyl group at the C-2 position would first be N-ethylated, followed by hydrolysis to yield the carboxylic acid.

| Method | Base | Ethylating Agent | Solvent | Key Features |

|---|---|---|---|---|

| Classical Nucleophilic Substitution | Sodium Hydride (NaH) | Ethyl Bromide/Iodoethane | Tetrahydrofuran (THF) | High yield, well-established procedure. |

| Copper Metallaphotoredox | Not explicitly a base-driven deprotonation | Alkyl Bromides | - | Mild conditions, visible-light induced, broad substrate scope. princeton.edu |

| Alkylation with Functionalized Halides | - | Ethyl Chloroacetate | - | Introduces a functional handle for further derivatization. researchgate.net |

Advanced Synthetic Methodologies for Structural Diversification

To achieve the full structure of 10-Ethyl-10H-phenoxazine-2-carboxylic acid and its analogs, advanced synthetic methods are employed for functionalizing the phenoxazine core. These methods offer high efficiency and selectivity for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions for Phenoxazine Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for the structural diversification of the phenoxazine scaffold. nih.gov These reactions allow for the introduction of a wide array of functional groups onto the aromatic rings of the phenoxazine core, which is essential for tuning the electronic and physical properties of the molecule. nih.gov The general mechanism for these reactions involves an oxidative addition of an aryl halide to a Palladium(0) complex, followed by transmetalation and reductive elimination to form the new C-C bond and regenerate the catalyst. numberanalytics.comwikipedia.org

Several types of palladium-catalyzed cross-coupling reactions are applicable to phenoxazine synthesis:

Suzuki-Miyaura Coupling: This reaction couples an aryl halide or triflate with an organoboron compound, such as a boronic acid or ester. organic-chemistry.orglibretexts.org It has been successfully used in the synthesis of benzo[a]phenoxazine derivatives. asianpubs.orgresearchgate.netafribary.com For instance, a bromo-substituted N-ethyl phenoxazine could be coupled with a boronic acid containing a protected carboxylic acid group.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. It is a key method for constructing the phenoxazine ring itself or for adding further amino-substituents. nih.govwikipedia.org The development of specialized phosphine ligands has greatly expanded the scope and efficiency of this reaction for heterocyclic compounds like phenoxazine. nih.govacs.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.org It can be used to introduce alkynyl groups onto the phenoxazine core, which can then be further elaborated. youtube.com

Heck Coupling: This reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orgmdpi.com This provides a route to introduce vinyl substituents on the phenoxazine scaffold.

The choice of ligand for the palladium catalyst is crucial for the success of these reactions, with bulky, electron-rich phosphine ligands often giving the best results for complex heterocyclic substrates. nih.gov These advanced methodologies provide a versatile platform for creating a library of structurally diverse phenoxazine carboxylic acids for various applications. nih.gov

| Reaction Name | Coupling Partners | Bond Formed | Relevance to Phenoxazine Synthesis |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl Halide + Organoboron Compound | C-C (Aryl-Aryl) | Introduction of aryl or carboxyl-bearing groups. asianpubs.orgresearchgate.net |

| Buchwald-Hartwig Amination | Aryl Halide + Amine | C-N | Formation of the core phenoxazine ring or N-arylation. nih.govwikipedia.orgacs.org |

| Sonogashira Coupling | Aryl Halide + Terminal Alkyne | C-C (Aryl-Alkynyl) | Introduction of alkynyl functional groups for further modification. wikipedia.orgorganic-chemistry.org |

| Heck Coupling | Aryl Halide + Alkene | C-C (Aryl-Vinyl) | Introduction of vinyl functional groups. wikipedia.orgorganic-chemistry.orgmdpi.com |

Molecular Structure and Conformation of 10 Ethyl 10h Phenoxazine 2 Carboxylic Acid

Conformational Analysis of the Phenoxazine (B87303) Tricyclic System

Contrary to what a two-dimensional representation might suggest, the phenoxazine nucleus is not planar. researchgate.net It characteristically adopts a non-planar, folded conformation, often described as a "butterfly" shape. This folding occurs along the axis connecting the nitrogen (N-10) and oxygen (O-5) atoms of the central oxazine (B8389632) ring. researchgate.net This deviation from planarity is a well-documented characteristic of phenoxazine and its derivatives.

The degree of this folding can be quantified by the dihedral angle between the two flanking benzene (B151609) rings. In various substituted phenoxazine derivatives, this angle has been observed to vary significantly. For instance, in a series of functionalized phenoxazines, dihedral angles between the outer rings have been reported to range from as shallow as 2.74° to a more pronounced pucker of 10.46°. acs.orgsemanticscholar.org In another example, a 2,3-dinitrophenoxazine derivative exhibits a dihedral angle of 3.027°, indicating a relatively slight pucker. acs.org For comparison, the related phenothiazine (B1677639) ring system in some derivatives shows a more significant puckering, with a dihedral angle of 23.13°. acs.org The central six-membered oxazine ring typically adopts a boat or a shallow boat conformation. acs.orgnih.gov In one N-methylated dinitrophenoxazine, the nitrogen and oxygen atoms are displaced from the mean plane of the four central carbon atoms by -0.161 Å and -0.147 Å, respectively, confirming the shallow boat conformation. acs.org This inherent non-planarity is a critical aspect of the phenoxazine core's structure.

Influence of N-Ethyl Substitution on Molecular Geometry

The substitution at the nitrogen atom of the phenoxazine ring system plays a significant role in modulating its geometry and electronic properties. The presence of an ethyl group at the N-10 position of 10-Ethyl-10H-phenoxazine-2-carboxylic acid is expected to influence the degree of folding of the tricyclic system.

Impact of Carboxylic Acid at Position 2 on Overall Conformation

The presence of a carboxylic acid group at the C-2 position of one of the benzene rings introduces another layer of complexity to the molecule's conformation. This substituent can exert both electronic and steric effects, and has the potential for intramolecular and intermolecular interactions.

The carboxylic acid group is an electron-withdrawing group. The introduction of substituents on the phenoxazine core is known to alter the electronic properties of the molecule. researchgate.net While direct structural data for phenoxazine-2-carboxylic acid is scarce, studies on other substituted phenoxazines can be informative. For example, the presence of a chlorine atom at the C-2 position has been noted to play a critical role in the biological activity of certain phenoxazine derivatives, suggesting its influence on the molecular properties. researchgate.net

Spectroscopic Characterization Methodologies in Phenoxazine Research

Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei. For 10-Ethyl-10H-phenoxazine-2-carboxylic acid, both ¹H and ¹³C NMR are critical.

¹H NMR Spectroscopy: In ¹H NMR, the chemical shift, splitting pattern (multiplicity), and integration of signals reveal the electronic environment, number of adjacent protons, and relative number of protons for each unique proton in the molecule.

Carboxylic Acid Proton (-COOH): The proton of the carboxylic acid group is highly deshielded and typically appears as a broad singlet far downfield, often in the 10-12 ppm range. libretexts.org Its broadness is a result of hydrogen bonding, and the signal disappears upon the addition of D₂O, which is a key diagnostic test. libretexts.org

Aromatic Protons: The phenoxazine (B87303) ring system contains seven aromatic protons. Their signals are expected in the aromatic region, typically between 6.5 and 8.5 ppm. uobaghdad.edu.iqrsc.org The specific chemical shifts and coupling constants (J-values) depend on their position relative to the electron-donating oxygen and nitrogen atoms and the electron-withdrawing carboxylic acid group. Protons adjacent to the carboxylic acid group on the same ring will be shifted further downfield compared to others.

N-Ethyl Group Protons (-CH₂CH₃): The ethyl group introduces two distinct signals. The methylene (B1212753) protons (-CH₂) adjacent to the nitrogen atom would likely appear as a quartet, shifted downfield due to the nitrogen's electronegativity. The terminal methyl protons (-CH₃) would appear as a triplet further upfield. Studies on N-alkyl phenoxazines confirm the presence and characteristic splitting of these aliphatic groups. nih.govresearchgate.net

¹³C NMR Spectroscopy: This technique provides information about the carbon skeleton of the molecule.

Carbonyl Carbon (-COOH): The carbon atom of the carboxylic acid group is significantly deshielded and is expected to have a chemical shift in the range of 165-185 ppm. oregonstate.edu

Aromatic Carbons: The twelve carbons of the phenoxazine core will produce signals in the aromatic region, generally between 110 and 150 ppm. rsc.orgrsc.org Carbons directly attached to the heteroatoms (oxygen and nitrogen) and the carbon bearing the carboxylic acid group will have distinct chemical shifts reflecting their unique electronic environments. rsc.org

N-Ethyl Group Carbons (-CH₂CH₃): The ethyl group will show two signals in the aliphatic region of the spectrum, corresponding to the methylene (-CH₂) and methyl (-CH₃) carbons. rsc.org

Expected ¹H and ¹³C NMR Data for this compound

| Spectrum Type | Functional Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H NMR | -COOH | ~10-12 | Broad Singlet |

| ¹H NMR | Aromatic-H | ~6.5-8.5 | Multiplets, Doublets |

| ¹H NMR | N-CH₂- | ~3.5-4.5 | Quartet |

| ¹H NMR | -CH₃ | ~1.0-1.5 | Triplet |

| ¹³C NMR | -COOH | ~165-185 | N/A |

| ¹³C NMR | Aromatic-C | ~110-150 | N/A |

| ¹³C NMR | N-CH₂- | ~40-50 | N/A |

| ¹³C NMR | -CH₃ | ~10-20 | N/A |

Mass Spectrometry for Molecular Confirmation

Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS), particularly with soft ionization techniques like Electrospray Ionization (ESI), is used to determine the exact molecular formula of a compound. rsc.orgrsc.org

For this compound (C₁₅H₁₃NO₃), HRMS would be expected to show a prominent molecular ion peak ([M+H]⁺ or [M-H]⁻) corresponding to its exact mass. This provides definitive confirmation of its elemental composition.

The fragmentation pattern in MS provides structural clues. For carboxylic acids, common fragmentation pathways include the loss of a hydroxyl radical (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45). libretexts.orgyoutube.com Another characteristic fragmentation for N-alkyl compounds involves cleavage at the bond alpha to the nitrogen atom. In this case, the loss of an ethyl radical could be observed. The stability of the phenoxazine ring means that fragments corresponding to the intact heterocyclic core are also expected to be prominent. libretexts.org

Expected Mass Spectrometry Data for this compound

| Ion Type | Description | Expected m/z |

|---|---|---|

| [M+H]⁺ | Protonated Molecular Ion | 256.0968 |

| [M-H]⁻ | Deprotonated Molecular Ion | 254.0823 |

| [M-OH]⁺ | Loss of hydroxyl radical | 238.0863 |

| [M-COOH]⁺ | Loss of carboxyl group | 210.0913 |

Vibrational Spectroscopy Applications (e.g., Fourier Transform Infrared Spectroscopy)

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. It is an excellent tool for identifying the functional groups present in a compound.

The FT-IR spectrum of this compound would be dominated by the characteristic absorptions of the carboxylic acid group. libretexts.org

O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer. libretexts.org

C=O Stretch: A strong, sharp absorption corresponding to the carbonyl stretch of the carboxylic acid is anticipated between 1690 and 1760 cm⁻¹. libretexts.org Its exact position can be influenced by conjugation with the aromatic ring, which typically lowers the frequency. libretexts.org

C-O Stretch and O-H Bend: The spectrum will also show C-O stretching and O-H bending vibrations. The C-O stretch typically appears in the 1210-1320 cm⁻¹ region, while a broad O-H bend can be seen around 900-960 cm⁻¹.

Aromatic and Aliphatic C-H Stretches: C-H stretching vibrations for the aromatic rings are expected just above 3000 cm⁻¹, while those for the ethyl group will appear just below 3000 cm⁻¹. Aromatic C=C stretching bands will also be present in the 1400-1600 cm⁻¹ region. researchgate.net

Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500-3300 | Strong, Broad |

| Aromatic | C-H Stretch | 3000-3100 | Medium |

| Aliphatic (Ethyl) | C-H Stretch | 2850-2960 | Medium |

| Carboxylic Acid | C=O Stretch | 1690-1760 | Strong, Sharp |

| Aromatic | C=C Stretch | 1400-1600 | Medium-Weak |

| Carboxylic Acid | C-O Stretch | 1210-1320 | Medium |

Electronic and Photophysical Properties of 10 Ethyl 10h Phenoxazine 2 Carboxylic Acid

Absorption and Emission Characteristics

The absorption and emission of light by 10-Ethyl-10H-phenoxazine-2-carboxylic acid are governed by electronic transitions within its conjugated system. The phenoxazine (B87303) scaffold is known to be a strong chromophore, and its derivatives typically exhibit strong absorption in the ultraviolet and visible regions of the electromagnetic spectrum. nih.gov

The electronic absorption spectra of phenoxazine derivatives are generally characterized by transitions originating from the electron-rich phenoxazine core. Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). For this compound, the HOMO is expected to be localized on the electron-donating phenoxazine moiety, while the LUMO may be influenced by the electron-withdrawing carboxylic acid group.

The absorption spectra of related N-alkyl phenoxazines show strong absorption of UVA and visible light. nih.gov The specific wavelengths of maximum absorption (λ_max_) for this compound are influenced by the solvent environment. In general, phenoxazine derivatives display solvatochromism, a shift in the absorption and emission spectra with changes in solvent polarity. nih.gov More polar solvents tend to stabilize the charge-separated excited state, leading to a red-shift in the emission spectrum. nih.gov

Following photoexcitation, the molecule relaxes to the first singlet excited state (S₁). nih.gov The lifetime of this S₁ state can vary significantly depending on the molecular structure and the solvent, ranging from picoseconds to nanoseconds for various phenoxazine catalysts. nih.gov For N-alkyl phenoxazines, high fluorescence quantum yields (Φ_f_), often exceeding 77%, have been reported. nih.gov A high quantum yield suggests that radiative decay (fluorescence) is a highly favorable pathway for the excited state to return to the ground state, competing effectively with non-radiative decay pathways. nih.gov

The fluorescence emission for phenoxazine derivatives typically occurs at longer wavelengths than their absorption, a phenomenon known as the Stokes shift. The magnitude of this shift can provide insights into the structural and electronic changes that occur in the excited state. For instance, some phenoxazine derivatives exhibit emission maxima around 400 nm. nih.gov

Table 1: Photophysical Data for Representative Phenoxazine Derivatives

| Compound/Class | Absorption Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (Φ_f_) | Solvent |

|---|---|---|---|---|

| N-Alkyl Phenoxazines | UVA/Visible | Varies with polarity | > 77% | Not specified |

| Phenoxazine Derivative 2b | 374 (excitation) | 436 | - | Acetonitrile |

Intramolecular Charge Transfer (ICT) Phenomena in Phenoxazines

The donor-acceptor architecture of this compound makes it a candidate for exhibiting intramolecular charge transfer (ICT) upon photoexcitation. In this process, the photo-induced excitation leads to a significant transfer of electron density from the electron-donating phenoxazine core to the electron-accepting portion of the molecule.

The nature of the ICT state can be either a planar intramolecular charge transfer (PICT) state or a twisted intramolecular charge transfer (TICT) state. The geometry of the molecule in the excited state plays a crucial role; molecules that remain planar tend to be highly fluorescent (PICT), while those that undergo twisting around the donor-acceptor bond often exhibit quenched fluorescence due to stabilization of the non-radiative TICT state. For N-alkyl phenoxazines that exhibit ICT, significant solvatochromism is observed, with increasingly red-shifted emission in more polar solvents, which stabilize the charge-separated excited state. nih.gov

Triplet State Dynamics and Thermally Activated Delayed Fluorescence (TADF) Potential

In addition to singlet excited states, triplet excited states (T₁) play a critical role in the photophysics of many organic molecules. For phenoxazine derivatives, intersystem crossing (ISC) from the S₁ state can populate the T₁ state. nih.gov This process is particularly important in phenoxazine and phenothiazine (B1677639) catalysts compared to dihydrophenazine derivatives. nih.gov

Molecules with a small energy gap between their lowest singlet (S₁) and triplet (T₁) excited states (ΔE_ST_) have the potential to exhibit thermally activated delayed fluorescence (TADF). In the TADF mechanism, excitons in the non-emissive triplet state can be converted back to the emissive singlet state through reverse intersystem crossing (RISC), a process activated by thermal energy. acs.org This allows for the harvesting of triplet excitons, leading to enhanced emission efficiency. For TADF to be efficient, the rate of RISC must be significantly faster than the rates of non-radiative decay from the triplet state. acs.org The donor-acceptor structure of this compound is a common design principle for TADF materials, suggesting it could have potential in this area, although specific studies are required to confirm this.

Photostability and Degradation Mechanisms under Irradiation

A significant consideration for the practical application of phenoxazine derivatives is their photostability. Phenoxazine itself is known to degrade when exposed to light, a process that is particularly rapid in halogenated solvents like chloroform (B151607). chemistryviews.org

Recent studies have shown that the photodegradation of phenoxazine in halogenated solvents proceeds through a radical mechanism. chemistryviews.org Upon irradiation, defined oligomers of phenoxazine are formed, which incorporate a carbon atom likely sourced from the solvent. chemistryviews.org It was initially believed that substitution at the nitrogen atom, for example with alkyl or aryl groups, could significantly improve the photostability of the phenoxazine core. However, subsequent research has indicated that an N-phenyl-substituted derivative is actually less stable than the parent phenoxazine molecule. chemistryviews.org This finding suggests that N-alkylation, as in this compound, may not confer the expected stabilization, and the compound may be susceptible to similar radical-based degradation pathways, especially in certain solvents. chemistryviews.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Chloroform |

| Phenoxazine |

| Phenothiazine |

Solvent Effects on Photostability

The stability of phenoxazine derivatives when exposed to light is a critical factor for their application in areas such as optoelectronics and as fluorescent probes. chemistryviews.orgnih.gov The surrounding solvent environment plays a pivotal role in the photochemical pathways and the rate of degradation of these compounds. acs.org Generally, phenoxazines are known to be susceptible to rapid photodegradation, a process that is significantly influenced by the type of solvent used. chemistryviews.orgresearchgate.netnih.gov

Research into the photostability of the core phenoxazine structure and its derivatives has revealed a pronounced vulnerability, particularly in halogenated solvents. chemistryviews.orgresearchgate.net For instance, upon irradiation with UV light, solutions of phenoxazine in chloroform exhibit a strong discoloration within seconds, indicating rapid degradation. chemistryviews.org This degradation is understood to proceed through a radical mechanism. chemistryviews.org In contrast, the degradation process is considerably slower in non-halogenated solvents like toluene (B28343). researchgate.net

The substitution pattern on the phenoxazine ring system also critically influences its photostability. Studies on various derivatives have provided insights into how different functional groups affect the degradation quantum yield (φ), which is a measure of the efficiency of a photochemical process.

A key study by Goll et al. (2024) investigated the photodegradation of several phenoxazine derivatives in both chloroform (a halogenated solvent) and toluene (a non-halogenated solvent). researchgate.net Their findings provide a valuable framework for understanding the expected behavior of this compound. The study demonstrated that substituting the nitrogen atom of the phenoxazine core does not necessarily lead to enhanced photostability. chemistryviews.orgresearchgate.net For example, 10-phenyl-10H-phenoxazine was found to be less stable than the unsubstituted 10H-phenoxazine in chloroform. researchgate.net

While specific photostability data for this compound is not available in the cited literature, the data for analogous compounds strongly suggest that its photostability will be highly solvent-dependent. It is anticipated to exhibit greater stability in non-halogenated solvents compared to halogenated ones. The N-ethyl group is not expected to offer significant protection against photodegradation, and the carboxylic acid substituent at the 2-position may further influence the excited-state properties and subsequent photochemical reactions.

The following table presents the photodegradation quantum yields for several phenoxazine derivatives in chloroform and toluene, illustrating the profound effect of both solvent and substitution on photostability.

Table 1: Quantum Yield of Photodegradation (φ) for Selected Phenoxazine Derivatives in Different Solvents. Data sourced from Goll et al. (2024) researchgate.net

| Compound | Solvent | Quantum Yield (φ) |

| 10H-Phenoxazine (Pox) | Chloroform | 1.1 x 10⁻¹ |

| 10H-Phenoxazine (Pox) | Toluene | 1.6 x 10⁻³ |

| 10-Phenyl-10H-phenoxazine (PhPox) | Chloroform | 1.9 x 10⁻¹ |

| 10-Phenyl-10H-phenoxazine (PhPox) | Toluene | 1.4 x 10⁻⁴ |

| 3,7-Dimethyl-10H-phenoxazine (Me₂Pox) | Chloroform | 1.2 x 10⁻² |

| 3,7-Dimethyl-10H-phenoxazine (Me₂Pox) | Toluene | 1.1 x 10⁻⁴ |

| 3,7-Dimethyl-10-phenyl-10H-phenoxazine (Me₂PhPox) | Chloroform | 1.3 x 10⁻⁴ |

| 3,7-Dimethyl-10-phenyl-10H-phenoxazine (Me₂PhPox) | Toluene | 0 |

This data underscores the dramatic increase in the rate of photodegradation in a halogenated solvent like chloroform compared to a non-halogenated aromatic solvent like toluene. researchgate.net The results also indicate that blocking the reactive 3 and 7 positions on the phenoxazine ring with methyl groups, as in Me₂Pox and Me₂PhPox, significantly enhances photostability. researchgate.net

Electrochemical Behavior of 10 Ethyl 10h Phenoxazine 2 Carboxylic Acid

Cyclic Voltammetry Studies of Redox Processes

Cyclic voltammetry (CV) is a key technique used to investigate the redox behavior of phenoxazine (B87303) compounds. The biological and chemical activities of phenoxazines are largely tied to their capacity for reversible redox conversions. ias.ac.in Studies on various phenoxazine derivatives consistently show a characteristic two-step oxidation process.

The first step is a reversible, one-electron oxidation that transforms the neutral phenoxazine molecule into a stable radical cation (PXZ•⁺). ias.ac.in This process is often associated with a distinct color change; for instance, the formation of the radical cation can produce a pink color. ias.ac.in Upon further increase of the applied potential, a second one-electron oxidation occurs, leading to the formation of a dication (PXZ²⁺), which may appear as a different color, such as blue or brownish-yellow. ias.ac.in

The general scheme for the redox process is: PXZ - e⁻ ⇌ PXZ•⁺ (First Oxidation) PXZ•⁺ - e⁻ ⇌ PXZ²⁺ (Second Oxidation)

The reversibility of the first oxidation wave in the cyclic voltammogram indicates the stability of the formed radical cation, a crucial feature for applications like redox mediation and catalysis. nih.gov For example, studies on N-substituted phenoxazines show formal redox potentials for the first oxidation step in the range of 0.39 to 0.45 V vs. SCE, with the electrochemical conversion fitting the general equation for a reversible wave. researchgate.net In some conjugated systems incorporating phenoxazine, two closely spaced or overlapping oxidation waves can be observed, suggesting some degree of intramolecular interaction between redox centers. bu.edu

The electrochemical oxidation of N-substituted phenoxazines in a thin-layer spectroelectrochemical cell has confirmed the production of radical cations, which exhibit characteristic absorbance peaks at wavelengths such as 385, 410, and 530 nm. researchgate.net This combination of electrochemical and spectroscopic data provides definitive evidence for the nature of the species generated during the redox process.

Determination of Frontier Orbital Energy Levels (HOMO/LUMO)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the ionization potential (the ease of removing an electron), while the LUMO energy relates to the electron affinity (the ability to accept an electron). ajchem-a.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining molecular stability and electrical transport properties. ajchem-a.commdpi.com

For phenoxazine derivatives, these energy levels can be estimated using both experimental and computational methods.

Experimental Estimation from Cyclic Voltammetry: The onset oxidation potential (E_ox) obtained from CV measurements can be used to estimate the HOMO energy level. Phenoxazine-based oligomers have been shown to possess low ionization potentials, with HOMO levels around -4.7 eV, a characteristic that is beneficial for hole injection and transport in electronic devices. nih.govresearchgate.net This low ionization potential is indicative of the strong electron-donating nature of the phenoxazine ring. nih.gov

The relationship between the electrochemical potentials and the frontier orbital energies is often approximated by the following equations:

E_HOMO ≈ -[E_ox vs Fc/Fc⁺ + 4.8] eV

E_LUMO ≈ -[E_red vs Fc/Fc⁺ + 4.8] eV

Where E_ox and E_red are the onset oxidation and reduction potentials, respectively, measured against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple. researchgate.net

| Parameter | Energy (eV) | Related Property |

|---|---|---|

| E_HOMO | -4.75 | Ionization Potential |

| E_LUMO | -1.80 | Electron Affinity |

| Energy Gap (ΔE) | 2.95 | Molecular Stability / Excitability |

Note: The values in the table are representative for a phenoxazine derivative and are used for illustrative purposes. Actual values for 10-Ethyl-10H-phenoxazine-2-carboxylic acid would require specific experimental or computational analysis.

Electron Transfer Mechanisms in Phenoxazine Systems

Phenoxazine derivatives are well-established as excellent electron donors that readily form stable radical cations upon oxidation. ias.ac.in This property underpins their mechanism of action in various chemical and biological systems where they function as electron shuttles or mediators. elsevierpure.comnih.gov

The fundamental electron transfer (ET) mechanism involves the transfer of an electron from the phenoxazine HOMO to an acceptor molecule or an electrode. In photoredox catalysis, for example, the phenoxazine catalyst is first excited by light to an electronically excited state (singlet, S₁, or triplet, T₁). This excited state is a much stronger reducing agent than the ground state and can transfer an electron to a suitable substrate. uiowa.edubris.ac.uk

A detailed mechanistic investigation of phenoxazine-based photoredox catalysts revealed that the rate of this photoinduced electron transfer is highly dependent on the nature of the excited state. uiowa.eduacs.org For one phenoxazine derivative, the rate coefficient for electron transfer from the first excited singlet state (k_ET(S₁)) was found to be two orders of magnitude higher than that from the triplet state (k_ET(T₁)). uiowa.edubris.ac.ukacs.org

Oxidation of Phenoxazine: The neutral phenoxazine (PXZ) is oxidized, losing an electron to form the radical cation (PXZ•⁺).

Electron Shuttling: The radical cation can then diffuse and interact with other species in the system.

Regeneration: The radical cation can be reduced back to its neutral form by an electron source, completing the catalytic cycle.

This ability to reversibly cycle between oxidation states makes the phenoxazine core a robust scaffold for designing efficient electron transfer agents. elsevierpure.com

Influence of Substituents and Solvent on Electrochemical Potentials

The electrochemical potentials of phenoxazine derivatives can be precisely tuned by modifying their chemical structure and by changing the solvent environment.

Influence of Substituents: The electronic nature of substituents on the phenoxazine ring has a significant impact on the oxidation potential.

N-Substituents: Attaching different groups to the nitrogen atom (position 10) directly modulates the redox potential. A study on N-substituted phenoxazines showed that replacing an N-methyl or N-isopropyl group with an electron-withdrawing N-cyclopropenium substituent resulted in a 450 mV increase in the redox potential (from 0.25 V to 0.70 V vs Fc/Fc⁺). acs.org This demonstrates that electron-withdrawing groups make the phenoxazine core more difficult to oxidize, thus shifting the potential to more positive values.

| N-Substituent | Redox Potential (V vs Fc/Fc⁺) | Electronic Effect |

|---|---|---|

| Methyl | 0.25 | Weakly Electron-Donating |

| Isopropyl | 0.25 | Electron-Donating |

| Diaminocyclopropenium (DAC) | 0.70 | Strongly Electron-Withdrawing |

Data sourced from a study on catholytes for nonaqueous redox flow batteries. acs.org

Influence of Solvent: The solvent and supporting electrolyte used in cyclic voltammetry experiments can alter the observed electrochemical behavior. The polarity and coordinating ability of the solvent can affect the stability of the charged species (radical cation and dication) formed during the redox process. bu.edu For instance, in a study of a related phenothiazine (B1677639) system, moving from a solvent-electrolyte system with TBAPF₆ to one with a more weakly coordinating anion resulted in better separation of the two oxidation waves, indicating that the cation radical and dication were less ion-paired in the latter medium. bu.edu Furthermore, properties like pH in aqueous solutions can alter the midpoint potentials and influence the rate of electron transfer processes. elsevierpure.com In microbial systems, the applied electrochemical potential itself can have a profound influence, stimulating or inhibiting the production of phenazine-based mediators by the organism. nih.gov

Computational and Theoretical Investigations of 10 Ethyl 10h Phenoxazine 2 Carboxylic Acid

Density Functional Theory (DFT) Applications for Ground State Geometries

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and predict the ground state geometries of molecules. For phenoxazine (B87303) and its derivatives, DFT calculations, often using the B3LYP functional with a suitable basis set, provide detailed information on bond lengths, bond angles, and dihedral angles. These calculations are crucial for understanding the molecule's three-dimensional conformation.

In a study on related phenothiazine (B1677639) derivatives, DFT calculations using the B3LYP/6-31G(d,p) method were employed to optimize the molecular structure. nih.gov For instance, in N-phosphorylated phenothiazine, the calculated bending angle in the central phenothiazine core (∠C1−S9−C8) was found to be 131.17°. nih.gov Similar calculations for 10-Ethyl-10H-phenoxazine-2-carboxylic acid would reveal the degree of planarity or puckering of the phenoxazine ring system, which is influenced by the ethyl group at the nitrogen atom and the carboxylic acid group on the phenyl ring. The optimized geometry is the first step for further computational analyses like frequency calculations, which confirm the structure as a true minimum on the potential energy surface, and for subsequent excited-state calculations.

| Parameter | Description | Significance in DFT Analysis |

| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms. | Provides insight into the type and strength of chemical bonds. |

| Bond Angles | The angle formed between three atoms across at least two bonds. | Determines the molecule's shape and steric hindrance. |

| Dihedral Angles | The angle between two intersecting planes. | Describes the conformation and puckering of the ring systems. |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to study the electronic excited states of molecules. nih.gov This method is instrumental in predicting absorption and emission spectra, which are vital for understanding the photophysical properties of compounds like this compound.

For example, TD-DFT calculations on a phosphorylated phenothiazine derivative indicated that the observed fluorescence emission band at 374 nm corresponded to the vertical S1→S0 transition calculated at 386 nm. nih.gov Furthermore, the lowest triplet (T1) state was calculated to lie at 2.46 eV, involving mixed electronic configurations of HOMO → LUMO, HOMO-1 → LUMO + 2, HOMO-2→ LUMO + 3, and HOMO-3 → LUMO + 1. nih.gov Similar TD-DFT studies on this compound would allow for the prediction of its UV-Vis absorption and fluorescence spectra, providing insights into its potential as a chromophore or luminophore.

| Property | Description | Information Gained from TD-DFT |

| Absorption Spectra (UV-Vis) | The wavelengths of light a molecule absorbs. | Predicts the color of the compound and its electronic transitions. |

| Emission Spectra (Fluorescence/Phosphorescence) | The wavelengths of light a molecule emits after excitation. | Provides information on the compound's potential as a light-emitting material. |

| Excited State Geometries | The molecular structure in an electronically excited state. | Helps in understanding the changes in geometry upon photoexcitation. |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are key to understanding the electronic properties and reactivity of a molecule.

The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive. In a study of carboxylic acids, it was noted that while HOMO energies often correlate with pKa, a more nuanced approach called the Frontier Effective-for-Reaction Molecular Orbital (FERMO) concept can provide better correlations for acid-base behavior. nih.gov For this compound, the FMO analysis would reveal the distribution of electron density in these frontier orbitals, indicating the most probable sites for electrophilic and nucleophilic attack.

| Orbital | Description | Chemical Insight |

| HOMO | The highest energy molecular orbital that contains electrons. | Indicates the region of the molecule most likely to act as an electron donor. |

| LUMO | The lowest energy molecular orbital that is unoccupied. | Indicates the region of the molecule most likely to act as an electron acceptor. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to the molecule's excitability and chemical reactivity. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, providing a color-coded guide to the electrophilic and nucleophilic regions.

Reactivity Descriptors from Quantum Chemical Calculations

Quantum chemical calculations can provide a range of reactivity descriptors that quantify the chemical behavior of a molecule. These descriptors are derived from the electronic structure and offer a more quantitative understanding of reactivity than qualitative models.

Key reactivity descriptors include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These parameters can be calculated using the energies of the HOMO and LUMO. For instance, ionization potential is related to the HOMO energy, and electron affinity is related to the LUMO energy. These descriptors help in predicting the reactivity of this compound in various chemical reactions.

| Descriptor | Formula (Koopmans' Theorem) | Chemical Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of an atom to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | The resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

In Silico Modeling of Structure-Activity Relationships

In silico modeling of structure-activity relationships (SAR) is a computational approach used to correlate the chemical structure of a compound with its biological activity. researchgate.net While specific SAR studies on this compound are not widely published, the general principles can be applied.

Phenoxazine derivatives have been investigated for a wide range of biological activities, including anticancer and antidiabetic properties. nih.gov For instance, a phenoxazine analogue of phenyl propanoic acid, Ragaglitazar, has been reported for its antidiabetic activity. nih.gov In silico SAR studies would involve generating a set of derivatives of this compound by modifying the substituents and then using computational methods to predict their activity. This approach can accelerate the drug discovery process by identifying promising candidates for synthesis and further testing. Parameters such as Lipinski's Rule of Five and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are often calculated to assess the drug-likeness of the designed compounds. researchgate.net

Explorations into Biological Activity Mechanisms of Phenoxazine Carboxylic Acids

Investigation of Enzyme Inhibition Mechanisms by Phenoxazine (B87303) Derivatives

Phenoxazine derivatives have been shown to inhibit several key enzymes involved in cellular signaling and disease progression. Their inhibitory action is often linked to the specific substitution patterns on the phenoxazine core.

One significant area of investigation is the inhibition of histone deacetylases (HDACs), which are considered important targets for neurological disorders and cancer. nih.gov Studies on phenoxazine-containing phenylhydroxamates revealed that these compounds can act as potent inhibitors of class IIa HDACs. The substitution pattern on the phenoxazine ring was found to be critical for this activity. For instance, compounds with a substituent at the C-4 position generally displayed stronger class IIa HDAC inhibition compared to those with a substituent at the C-3 position. nih.gov

Another critical enzyme target for phenoxazine derivatives is Akt, a serine/threonine kinase that plays a central role in cell survival and proliferation pathways. researchgate.netresearchgate.net Certain hydrophobic phenoxazines have been demonstrated to inhibit the Akt/mTOR/p70S6K pathway, leading to apoptosis in cancer cells. The effectiveness of this inhibition is influenced by the nature of the substituents on the phenoxazine ring, particularly at the N-10 and C-2 positions. researchgate.netresearchgate.net For example, a chlorine atom at the C-2 position was found to enhance the inhibitory potency against Akt phosphorylation. researchgate.net

The table below summarizes findings on the enzyme inhibitory activities of various phenoxazine derivatives.

| Derivative Class | Target Enzyme | Key Findings |

| Phenoxazine Phenylhydroxamates | Class IIa Histone Deacetylases (HDACs) | C-4 substituted compounds showed more potent inhibition than C-3 substituted counterparts, indicating the importance of substituent position for activity. nih.gov |

| Hydrophobic Phenoxazines | Akt (Protein Kinase B) | Inhibition of Akt phosphorylation is dependent on lipophilicity and specific substituents. A -Cl group at C-2 and longer alkyl chains at N-10 increase potency. researchgate.netresearchgate.net |

| Phenoxazine Derivatives | Cyclooxygenase (COX-1 and COX-2) | The derivative APO was found to inhibit both COX-1 and COX-2 activities with almost equal selectivity. researchgate.net |

Studies on Cellular Pathway Modulation (e.g., Apoptotic Pathways)

A primary mechanism by which phenoxazine derivatives exert their anticancer effects is through the modulation of cellular pathways, particularly those leading to programmed cell death, or apoptosis. nih.govnih.govnih.gov

Several studies have shown that phenoxazine compounds can induce apoptosis in various cancer cell lines. researchgate.netnih.gov For example, the derivative 2-aminophenoxazine-3-one (Phx-3) has been shown to induce apoptosis in human T-cell leukemia, glioblastoma, and pancreatic cancer cells. researchgate.netnih.govnih.gov The induction of apoptosis is often preceded by cell cycle arrest, typically at the sub G0/G1 phase. nih.gov

The molecular machinery of apoptosis involves a complex cascade of signaling proteins. Phenoxazine derivatives have been found to modulate these pathways at several key points. A common mechanism involves the disruption of the mitochondrial apoptotic pathway. researchgate.net This can be triggered by an increase in reactive oxygen species (ROS), which in turn activates stress-related signaling cascades like the JNK pathway. researchgate.netresearchgate.net This leads to the depolarization of the mitochondrial membrane and a shift in the balance of Bcl-2 family proteins, specifically the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax. nih.govresearchgate.netmdpi.com Furthermore, some derivatives have been observed to downregulate inhibitor of apoptosis proteins (IAPs) such as survivin and XIAP. researchgate.net

Recent research also points to the lysosome as a primary target for some phenoxazine compounds. nih.gov Benzo[a]phenoxazine derivatives have been found to accumulate in the lysosomes of cancer cells, leading to lysosomal membrane permeabilization (LMP). nih.govnih.gov This event releases lysosomal contents into the cytoplasm, causing intracellular acidification, increased ROS production, and ultimately, apoptotic cell death. nih.gov This lysosome-targeting mechanism appears to be selective for cancer cells, making it a promising strategy for cancer therapy. nih.govnih.gov

Interactions with Biological Targets at a Molecular Level

The biological activity of phenoxazine derivatives stems from their direct interaction with specific molecular targets within the cell. The planar, electron-rich phenoxazine scaffold is well-suited for interacting with biological macromolecules. nih.gov

In the context of enzyme inhibition, molecular modeling has provided insights into these interactions. For instance, an unsubstituted phenoxazine-containing compound was shown to bind to a small pocket near the active site of HDAC6. nih.gov The specific orientation and binding within these pockets are heavily influenced by the substituents on the phenoxazine ring. nih.gov

Regarding the induction of apoptosis, phenoxazine derivatives interact with several key proteins in the signaling cascade. They have been shown to shut down the Akt/mTOR/p70S6/S6 kinase pathway by inhibiting the phosphorylation of Akt. researchgate.netresearchgate.net This disruption prevents the pro-survival signals normally transmitted by this pathway. Furthermore, phenoxazines can trigger the activation of members of the MAPK family, such as ERK and JNK, which are involved in transmitting apoptotic signals. researchgate.net The downstream effects of these interactions include the downregulation of crucial anti-apoptotic proteins like Bcl-2, survivin, and XIAP, which otherwise protect the cell from programmed cell death. researchgate.netnih.govnih.gov

Actinomycin D, a well-known anticancer drug, contains a phenoxazine ring that intercalates into DNA, thereby inhibiting DNA-dependent RNA polymerase and halting protein synthesis. researchgate.net This highlights another potential molecular interaction for this class of compounds. Some benzo[a]phenoxazine derivatives have also been studied as modulators of P-glycoprotein, a protein associated with multidrug resistance in cancer. researchgate.net

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity and for designing more potent and selective drugs. mdpi.comresearchgate.net For phenoxazine derivatives, SAR studies have provided valuable insights into the roles of different functional groups. nih.govresearchgate.net

The substituent at the N-10 position of the phenoxazine ring is a critical determinant of biological activity. researchgate.net Studies comparing a series of N-alkyl phenoxazine derivatives have shown that lipophilicity, which increases with the length of the alkyl chain, significantly influences their ability to inhibit key cellular targets. researchgate.netresearchgate.net

Specifically, in the inhibition of Akt phosphorylation in rhabdomyosarcoma cells, the potency of N-alkyl phenoxazines followed the order: N-hexyl > N-pentyl > N-butyl > N-propyl. researchgate.net This trend suggests that increasing the length of the N-alkyl chain from propyl to hexyl enhances the compound's ability to shut down the pro-survival Akt pathway. While an N-ethyl group was not explicitly tested in this series, the data implies that shorter alkyl chains like ethyl might confer lower, yet still significant, activity compared to longer chains. The increased lipophilicity likely enhances membrane penetration and interaction with hydrophobic pockets in target proteins. researchgate.netnih.gov

The table below illustrates the impact of the N-10 alkyl chain length on the inhibition of Akt phosphorylation.

| N-10 Substituent | Relative Potency in Akt Phosphorylation Inhibition |

| N-propyl | + |

| N-butyl | ++ |

| N-pentyl | +++ |

| N-hexyl | ++++ |

| (Based on findings from a study on rhabdomyosarcoma cells, where increasing chain length correlated with higher potency) researchgate.net |

While direct SAR studies on 10-Ethyl-10H-phenoxazine-2-carboxylic acid are limited, the role of the carboxylic acid group can be inferred from studies on analogous compounds. For instance, in a series of phenothiazine (B1677639) carboxylic acid derivatives developed as histamine (B1213489) H1 antagonists, the carboxylic acid functionality was a core component of the pharmacophore responsible for receptor affinity and anti-inflammatory activity. nih.gov

The carboxylic acid group can act as both a hydrogen bond donor (from the hydroxyl group) and a hydrogen bond acceptor (from the carbonyl oxygen). This allows it to form strong and specific interactions with amino acid residues (e.g., arginine, lysine, histidine) in the binding sites of target proteins, such as enzymes or receptors. mdpi.com This ability to anchor the molecule within a binding pocket is often a critical factor for potent biological activity. uc.pt Furthermore, the acidic nature of the group means it is typically ionized at physiological pH, which can influence solubility, cell permeability, and electrostatic interactions with targets.

Future Research Directions and Outlook for 10 Ethyl 10h Phenoxazine 2 Carboxylic Acid

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The viability of 10-Ethyl-10H-phenoxazine-2-carboxylic acid for large-scale applications is contingent upon the development of efficient and sustainable synthetic methodologies. While general methods for creating the phenoxazine (B87303) core exist, future research should focus on routes specifically optimized for this derivative.

Current synthetic strategies for similar phenoxazine structures often involve multi-step processes. For instance, the synthesis of the parent 10H-Phenoxazine-2-carboxylic acid involves the hydrolysis of a nitrile precursor under harsh conditions. figshare.com Subsequent N-alkylation to introduce the ethyl group can present challenges regarding selectivity and yield. nih.gov Future synthetic research should prioritize the following:

Convergent Synthesis: Designing pathways where the ethylated nitrogen and the carboxylated ring are constructed in fewer steps, possibly through novel cyclization strategies.

Catalytic Methods: Exploring modern catalytic systems, such as Brønsted acid or transition-metal-catalyzed C-H amination and carboxylation reactions, could offer more direct and atom-economical routes. rsc.org

Green Chemistry Principles: The development of syntheses that utilize environmentally benign solvents, reduce energy consumption, and minimize the generation of hazardous waste is critical for sustainable production. This includes exploring flow chemistry and microwave-assisted reactions to improve efficiency and control. nih.gov

Table 1: Potential Synthetic Improvements

| Area of Improvement | Traditional Approach | Future Research Focus | Anticipated Benefit |

|---|---|---|---|

| Core Formation | Multi-step condensation and cyclization | One-pot or tandem reactions using modern catalysts | Increased yield, reduced labor and waste |

| Functionalization | Harsh reagents for carboxylation and alkylation | Directed C-H functionalization, enzymatic catalysis | Improved functional group tolerance, milder conditions |

| Process | Batch processing with hazardous solvents | Flow chemistry, use of green solvents (e.g., ionic liquids) | Enhanced safety, scalability, and sustainability |

Exploration of Enhanced Optoelectronic Performance through Structural Modifications

Phenoxazine derivatives are well-regarded for their electron-donating nature and are used as building blocks in materials for organic electronics. nih.govrsc.org The optoelectronic properties of this compound are not yet fully explored, presenting a significant opportunity for future investigation. Research should focus on systematically modifying its structure to tune its electronic energy levels (HOMO/LUMO), absorption and emission spectra, and charge transport characteristics. rsc.org

Key structural modification strategies to be explored include:

Core Substitution: Introducing electron-donating or electron-withdrawing substituents at various positions on the phenoxazine rings. This can modulate the molecule's frontier molecular orbitals and alter its redox potentials and optical bandgap. nih.gov

Extended Conjugation: Fusing additional aromatic rings to the phenoxazine core to extend the π-conjugated system. This typically leads to a red-shift in absorption and emission, making the compounds suitable for applications requiring absorption of visible or near-infrared light. nih.gov

Carboxylic Acid Derivatization: Converting the carboxylic acid group into esters, amides, or other functional groups. libretexts.org This not only changes the electronic properties but also serves as a handle to link the molecule to other components, such as polymers or acceptor units in a donor-acceptor system. rsc.org

Table 2: Structural Modifications and Their Potential Optoelectronic Effects

| Modification Site | Example Substituent/Change | Predicted Impact on Properties | Potential Application |

|---|---|---|---|

| Phenoxazine Core | Fluorine, Cyano (-CN) groups | Lowering of HOMO/LUMO levels, increased electron affinity | n-type semiconductors, OLED hosts |

| Phenoxazine Core | Alkoxy (-OR), Amino (-NR2) groups | Raising of HOMO level, enhanced electron-donating ability | Hole-transport materials, donor in organic solar cells |

| Carboxylic Acid Group | Conversion to ester or amide | Improved solubility, altered intermolecular interactions | Solution-processable electronics |

| Overall Structure | Fusion with thiophene (B33073) or furan (B31954) rings | Reduced bandgap, broader light absorption | Dye-sensitized solar cells, organic photovoltaics mdpi.com |

Advanced Computational Modeling for Precise Property Prediction and Design

As the complexity of target molecules increases, experimental synthesis and characterization become more time-consuming and expensive. Advanced computational modeling offers a powerful tool to accelerate the discovery process. chemrxiv.org For this compound and its derivatives, a concerted computational effort could guide synthetic priorities.

Future research in this area should involve:

Density Functional Theory (DFT): Employing DFT and time-dependent DFT (TD-DFT) to calculate key properties such as ground and excited state geometries, frontier molecular orbital energies, absorption spectra, and redox potentials. mdpi.commdpi.com These calculations can provide fundamental insights into structure-property relationships. nih.gov

Machine Learning (ML) Models: Developing ML models trained on datasets of known phenoxazine and phenazine (B1670421) derivatives to predict properties with high accuracy and low computational cost. acs.orgchemrxiv.org Such models can rapidly screen vast virtual libraries of potential derivatives of this compound to identify candidates with the most promising characteristics for a given application. chemrxiv.org

Molecular Dynamics (MD) Simulations: Using MD simulations to understand how these molecules pack in the solid state and interact with their environment, which is crucial for predicting charge mobility in thin films and understanding solvent effects.

Investigation of New Mechanistic Pathways in Functional Applications

A deep understanding of the mechanistic pathways through which a molecule performs its function is essential for rational design and optimization. For this compound, this involves studying its behavior in potential application contexts, such as photoredox catalysis or as an electroactive material.

Future mechanistic studies could focus on:

Electron Transfer Dynamics: Investigating the kinetics and mechanisms of electron transfer processes when the molecule is in its excited state, which is fundamental to its role in photocatalysis or photovoltaics. nih.gov

Electrochemical Behavior: Studying the mechanism of redox processes using techniques like cyclic voltammetry combined with spectroscopy (spectroelectrochemistry) to understand the structural changes and stability of the molecule upon oxidation and reduction. mdpi.com

Decarboxylation Pathways: Investigating the conditions under which the carboxylic acid group might be lost. umich.edu While often undesirable, controlled decarboxylation could also be harnessed as a synthetic strategy to generate other useful derivatives. researchgate.net

Expanding the Scope of Phenoxazine Carboxylic Acid Derivatives for Diverse Applications

The true potential of this compound lies in its use as a versatile building block. The carboxylic acid functionality is a key anchor point for creating a wide array of more complex derivatives tailored for specific and diverse applications beyond conventional electronics. libretexts.orgyoutube.com

Future research should aim to expand its scope by exploring:

Bio-conjugation: Linking the molecule to peptides, proteins, or DNA to create fluorescent probes for biological imaging or as photosensitizers for photodynamic therapy. The phenoxazine core is known to have applications in medicinal chemistry. nih.gov

Polymerization: Using the carboxylic acid group (or a derivative thereof) as a point of attachment to create functional polymers. These materials could have applications as charge-transporting layers in flexible electronics or as sensory materials.

Supramolecular Chemistry: Designing derivatives that can self-assemble into highly ordered structures through non-covalent interactions like hydrogen bonding (facilitated by the carboxylic acid), leading to materials with unique optical or electronic properties.

Energy Storage: Exploring its potential as a redox-active material in organic redox flow batteries, an area where phenazine and phenothiazine (B1677639) derivatives have shown promise. chemrxiv.org

By systematically pursuing these research directions, the scientific community can unlock the full potential of this compound, transforming it from a single compound into a platform for a new generation of functional organic materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.